Cas no 1599216-20-2 (2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid)
2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1138632
- 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid
- 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoicacid
- 1599216-20-2
- 1H-1,2,3-Triazole-5-acetic acid, α-ethyl-1-methyl-
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- Inchi: 1S/C7H11N3O2/c1-3-5(7(11)12)6-4-8-9-10(6)2/h4-5H,3H2,1-2H3,(H,11,12)
- InChI Key: MVYWOPHUAVNSJV-UHFFFAOYSA-N
- SMILES: OC(C(C1=CN=NN1C)CC)=O
Computed Properties
- Exact Mass: 169.085126602g/mol
- Monoisotopic Mass: 169.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 68Ų
Experimental Properties
- Density: 1.30±0.1 g/cm3(Predicted)
- Boiling Point: 332.3±34.0 °C(Predicted)
- pka: 3.81±0.19(Predicted)
2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1138632-0.05g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1599216-20-2 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1138632-0.1g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1599216-20-2 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1138632-0.25g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1599216-20-2 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1138632-0.5g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1599216-20-2 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1138632-1.0g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1599216-20-2 | 1g |
$1172.0 | 2023-06-09 | ||
| Enamine | EN300-1138632-2.5g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1599216-20-2 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1138632-5.0g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1599216-20-2 | 5g |
$3396.0 | 2023-06-09 | ||
| Enamine | EN300-1138632-10.0g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1599216-20-2 | 10g |
$5037.0 | 2023-06-09 | ||
| Enamine | EN300-1138632-1g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1599216-20-2 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1138632-5g |
2-(1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid |
1599216-20-2 | 95% | 5g |
$2650.0 | 2023-10-26 |
2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid
Comprehensive Overview of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid (CAS No. 1599216-20-2): Properties, Applications, and Industry Relevance
2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid (CAS No. 1599216-20-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a 1,2,3-triazole ring with a butanoic acid backbone, making it a versatile intermediate for synthesizing bioactive molecules. Its CAS number 1599216-20-2 serves as a critical identifier for researchers sourcing high-purity reagents.
Recent trends in drug discovery highlight the growing demand for triazole-containing compounds, as they exhibit enhanced binding affinity and metabolic stability. This aligns with searches for "triazole derivatives in drug design" or "CAS 1599216-20-2 applications," reflecting industry interest. The compound’s methyl-substituted triazole moiety is particularly valuable for modulating pharmacokinetic properties, a topic frequently explored in medicinal chemistry forums.
From a synthetic perspective, 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid is often synthesized via click chemistry—a technique widely discussed in "green chemistry" and "efficient synthesis methods" queries. Its carboxylic acid functional group allows further derivatization, enabling applications in peptide mimetics and small-molecule inhibitors. Researchers investigating "how to modify triazole carboxylic acids" will find this compound highly relevant.
In agrochemicals, the compound’s potential as a plant growth regulator or pesticide intermediate aligns with rising searches for "sustainable crop protection chemicals." Its structural motifs resemble those in commercial azole fungicides, though its exact efficacy remains under study. This bridges the gap between academic research and industrial needs—a key focus in "translational chemistry" discussions.
Analytical characterization of CAS 1599216-20-2 typically involves NMR spectroscopy, HPLC purity analysis, and mass spectrometry, addressing common queries like "how to validate triazole compounds." Suppliers emphasizing "high-purity 1,2,3-triazole derivatives" often highlight these protocols to meet stringent GMP standards for pharmaceutical intermediates.
Environmental and regulatory considerations are also critical. While not classified as hazardous, its biodegradability and eco-toxicity profile are subjects of "green solvent compatibility" searches. The compound’s low molecular weight and water solubility further make it a candidate for "benign-by-design" strategies in chemical manufacturing.
Future directions for 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid may include exploration in bioconjugation (tying to "antibody-drug conjugates" trends) or metal-organic frameworks (MOFs) for catalytic applications. These align with high-traffic keywords like "emerging triazole technologies" and "CAS 1599216-20-2 innovations," ensuring this overview remains both timely and technically robust.
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